molecular formula C17H18Cl2O3 B5025316 1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene

1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene

Cat. No. B5025316
M. Wt: 341.2 g/mol
InChI Key: RYZLATFFPURYSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed reactions, highlighting a method that could potentially be adapted for 1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene. For instance, the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from substituted benzene-1,2-diols demonstrates a tandem allylic substitution reaction, which could be relevant for synthesizing the target compound (Massacret et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,2-Bis(4-butoxyphenyl)-1,1,1-trichloroethane, can provide insights into the spatial arrangement and potential reactivity of this compound. The dihedral angle between benzene rings and intramolecular interactions, such as aromatic C—H⋯Cl, influence the compound's physical and chemical properties (Smith, 2012).

Chemical Reactions and Properties

Electrochemical reduction studies on similar chloro-methoxyphenoxy benzene compounds suggest that this compound may undergo specific reactions such as C–Cl bond scission and C–O bond rupture under controlled conditions, leading to various reduction products and highlighting its reactivity and potential for further functionalization (Peverly et al., 2014).

Physical Properties Analysis

The physical properties, including melting points and solubility, of similar compounds can offer insights into the behavior of this compound. For example, the synthesis of acetylene-terminated monomers illustrates how the structural components of such molecules influence their physical state and applicability in further reactions or applications (Douglas & Overend, 1994).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for understanding the applications of this compound. Studies on the reaction of tert-butoxy radicals with phenols provide a comparative basis for predicting the reactions of phenolic and ether compounds, indicating potential pathways for modification or degradation (Das et al., 1981).

properties

IUPAC Name

1,2-dichloro-3-[4-(4-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-20-13-7-9-14(10-8-13)21-11-2-3-12-22-16-6-4-5-15(18)17(16)19/h4-10H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZLATFFPURYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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